6-(3,5-二甲基-1H-吡唑-1-基)-2-({1-[3-(三氟甲基)吡啶-2-基]氮杂环丁烷-3-基}甲基)-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物因其作为抗癌剂的潜力而受到关注。研究人员已研究其通过干扰特定细胞通路来抑制肿瘤生长的能力。需要进一步的研究来阐明其确切机制并评估其对不同癌症类型的疗效 .
- 炎症是许多疾病的核心。初步研究表明,我们的化合物可能具有抗炎特性。通过调节炎症通路,它可能被用于治疗类风湿性关节炎、炎症性肠病,甚至神经炎症性疾病等疾病 .
- 心血管疾病仍然是全球健康挑战。一些研究表明,我们的化合物可能影响心血管健康。它可能调节血压,改善内皮功能,并减少氧化应激。然而,需要更严格的调查来证实这些影响 .
- 阿尔茨海默病和帕金森病等神经退行性疾病需要创新的治疗方法。我们的化合物有望成为神经保护剂。它可以增强认知功能,保护神经元免受损伤,并促进神经可塑性。临床试验对于验证这些发现至关重要 .
- 对抗耐药微生物的斗争仍在继续。研究人员已经探索了我们化合物的抗菌特性。它对某些细菌和真菌表现出活性。它能否成为未来对抗感染的武器?时间和进一步的研究将告诉我们 .
- 代谢综合征以肥胖、胰岛素抵抗和血脂异常为特征,是一个主要的健康问题。我们的化合物可能影响葡萄糖代谢、脂质谱和脂肪组织功能。调查其在管理代谢紊乱中的潜在作用至关重要 .
- 从牛皮癣到痤疮,皮肤疾病影响着数百万人口。一些研究表明,我们的化合物可能影响皮肤健康。它可能调节炎症,促进伤口愈合,甚至抑制黑色素生成。皮肤科医生正在密切关注这种化合物 .
- 除了治疗应用之外,研究人员经常使用新化合物作为化学探针。我们化合物独特的结构可以作为研究生物过程的宝贵工具。它可能有助于解开细胞通路或确定新的药物靶点 .
抗癌特性
抗炎活性
心血管应用
神经保护和认知增强
抗菌潜力
代谢综合征和糖尿病
皮肤健康和皮肤病学应用
作为化学探针的潜力
请记住,虽然这些潜在的应用令人兴奋,但严格的科学研究是必不可少的。世界各地的研究人员正在努力解开这种化合物的全部潜力。保持好奇心,并关注最新的研究! 🌟🔬 .
生物活性
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives and pyridine-based scaffolds. The synthetic pathway generally includes:
- Formation of the Pyrazole Ring : Using 3,5-dimethylpyrazole as a precursor.
- Azetidine Integration : Incorporating the azetidine moiety through nucleophilic substitution reactions.
- Dihydropyridazinone Formation : Completing the structure by forming the dihydropyridazinone core through cyclization reactions.
Antimicrobial Properties
Research has indicated that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exhibit significant antimicrobial activity. A study evaluated a series of substituted compounds for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives showed IC90 values ranging from 3.73 to 4.00 µM, indicating potent activity against tuberculosis pathogens .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines such as HEK-293. Most active derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for potential drug development .
The proposed mechanism of action for these compounds includes inhibition of key bacterial enzymes and disruption of cellular processes. For instance, pyrazole derivatives often interfere with DNA synthesis and cell division in microbial cells .
Case Study 1: Antitubercular Activity
In a systematic investigation, several pyrazole derivatives were tested for their efficacy against Mycobacterium tuberculosis. The findings highlighted that specific substitutions on the pyrazole ring significantly enhanced biological activity. Notably, one compound from the series exhibited an IC50 value as low as 1.35 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Spectrum
Another study focused on the antimicrobial spectrum of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated notable activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations lower than 100 µg/mL .
Data Tables
Compound Name | IC50 (µM) | Target Pathogen | Cytotoxicity (HEK-293) |
---|---|---|---|
Compound A | 1.35 | Mycobacterium tuberculosis | Low |
Compound B | 4.00 | Mycobacterium tuberculosis | Moderate |
Compound C | 30.00 | Staphylococcus aureus | Low |
属性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-8-13(2)28(24-12)16-5-6-17(29)27(25-16)11-14-9-26(10-14)18-15(19(20,21)22)4-3-7-23-18/h3-8,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMTYXOBACYOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。